Dclk1-IN-1 is a potent, selective, and in vivo-compatible inhibitor of Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2). [REFS-1, REFS-2] It was developed through structure-based design to address the significant limitations of previous research tools, which were multi-targeted and could not isolate the specific functions of DCLK1. [REFS-3, REFS-4] This compound serves as a crucial chemical probe for researchers needing to confidently investigate the roles of DCLK1/DCLK2 in cancer biology, particularly in patient-derived organoid models, without the confounding effects of off-target kinase or bromodomain inhibition. [1]
Using less selective compounds like LRRK2-IN-1 or XMD8-92 to probe DCLK1 function is a critical experimental liability. These molecules were developed to target LRRK2 and ERK5, respectively, and their off-target activity on DCLK1 is accompanied by potent inhibition of other kinases and BET bromodomains (BRD4). [REFS-1, REFS-2] Attributing any observed cellular phenotype solely to DCLK1 inhibition is therefore impossible with these tools, leading to a high risk of data misinterpretation and non-reproducible findings. [1] Procuring Dclk1-IN-1 is a direct investment in data integrity, as it was specifically engineered to eliminate these confounding off-target activities.
Dclk1-IN-1 was specifically designed to eliminate the off-target activities that confound results obtained with older, multi-targeted compounds. In biochemical assays, it demonstrates potent inhibition of DCLK1 while being largely inactive against kinases like LRRK2 and ERK5, and shows no measurable activity against the BET bromodomain BRD4. [REFS-1, REFS-2]
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | DCLK1: 17 nM |
| Comparator Or Baseline | LRRK2: 7,000 nM; ERK5: 3,350 nM; BRD4: >10,000 nM |
| Quantified Difference | >411-fold selective for DCLK1 over LRRK2; >197-fold selective over ERK5 |
| Conditions | Biochemical IC50 determination assays. |
This high degree of selectivity ensures that observed biological effects can be confidently attributed to DCLK1 inhibition, preventing costly misinterpretation of results common with less selective tools.
Dclk1-IN-1 demonstrates nanomolar potency against its primary targets, DCLK1 and the closely related DCLK2. In binding assays, it inhibits DCLK1 with an IC50 of 9.5 nM. This is significantly more potent than alternative, non-selective compounds such as XMD8-92. [1]
| Evidence Dimension | Biochemical Potency (IC50) |
| Target Compound Data | DCLK1: 9.5 nM (binding assay) |
| Comparator Or Baseline | XMD8-92: 161 nM (kinase assay) |
| Quantified Difference | Approximately 16-fold more potent than the non-selective tool XMD8-92. |
| Conditions | Cell-free biochemical binding and kinase assays. |
Higher potency allows for use at lower concentrations in experiments, which reduces the risk of off-target effects and lowers the effective cost-per-assay.
A compound's biochemical potency is only relevant if it can effectively engage its target in a live cell context. Dclk1-IN-1 has been shown to enter cells and bind to DCLK1 using a NanoBRET target engagement assay. [1] Furthermore, its biological activity was confirmed in complex, patient-relevant models, where treatment with 1 µM Dclk1-IN-1 reduced the number of cells in primary patient-derived pancreatic cancer organoids. [REFS-1, REFS-2]
| Evidence Dimension | Cellular and Organoid Activity |
| Target Compound Data | Demonstrates intracellular target engagement via NanoBRET; active in patient-derived organoids at 1 µM. |
| Comparator Or Baseline | N/A (Establishes fitness-for-purpose in cellular assays where comparators provide ambiguous data). |
| Quantified Difference | N/A |
| Conditions | NanoBRET assay in HCT116 cells; 3D culture of primary patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids. |
This confirms the compound is not just an enzyme inhibitor but a functional tool for cell-based research, validating its use in more complex and translationally relevant biological systems.
For researchers needing to definitively link a biological outcome to the kinase activity of DCLK1 or DCLK2. The compound's high selectivity avoids confounding data from inhibition of LRRK2, ERK5, or BRD4, making it the correct tool for pathway deconvolution and target validation studies. [1]
Given its demonstrated activity in patient-derived pancreatic cancer organoids, Dclk1-IN-1 is well-suited for studies investigating the role of DCLK1 in tumor initiation, self-renewal, and therapy resistance in complex 3D culture systems. [REFS-1, REFS-2]
Dclk1-IN-1 was designed to be an in vivo-compatible chemical probe and has been successfully used in animal models. [REFS-1, REFS-3] This makes it a suitable choice for researchers progressing from cell-based assays to in vivo studies to assess the systemic or tumor-specific effects of DCLK1 inhibition.